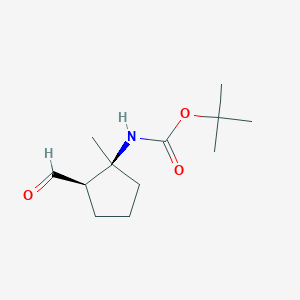![molecular formula C24H23N3O4 B2469439 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2138180-59-1](/img/structure/B2469439.png)
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a complex organic molecule. It has a molecular weight of 374.4 . The IUPAC name for this compound is 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H18N2O4/c25-21(26)20-11-14(9-10-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26) . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 374.4 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of various heterocyclic compounds, such as oxadiazole derivatives, which are expected to exhibit hypertensive activity (N. Kumar & Uday C. Mashelker, 2007).
Synthesis of Antiallergic Agents : Related compounds have been synthesized for their potential antiallergic activity. These include benzopyrano[2,3-b]pyridines which have demonstrated significant efficacy in antiallergic applications (A. Nohara et al., 1985).
Quantum Studies and Thermodynamic Properties : The compound plays a role in quantum studies and understanding the thermodynamic properties of novel heterocyclic compounds (S. A. Halim & M. Ibrahim, 2022).
Anticancer Agent Development : Derivatives of this compound have been synthesized for potential use as anticancer agents, focusing on their ability to inhibit cyclin-dependent kinases (I. Stepanenko et al., 2011).
Generation of Fused Pyridine-Carboxylic Acids : The compound is used in the creation of a library of fused pyridine-carboxylic acids, which are useful in various combinatorial transformations in medicinal chemistry (D. Volochnyuk et al., 2010).
Biological Activity and Applications
Antiviral Activity : Certain derivatives of this compound have shown antiviral activity against viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus, indicating potential therapeutic applications (A. Bernardino et al., 2007).
Antibacterial and Antimycobacterial Activity : Variants of this compound have been synthesized and evaluated for their antimicrobial activities, showing promise in the treatment of bacterial infections (Hacer Bayrak et al., 2009).
Antibacterial Screening : 6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, related to this compound, have been synthesized and shown to have significant antibacterial properties (T. Maqbool et al., 2014).
Structural and Spectral Analysis
Investigations on Structure and Vibrational Spectra : The structure and vibrational spectra of related pyrazolo[3,4-b]pyridine compounds have been studied, providing insights into their chemical properties and potential applications (Khaled Bahgat et al., 2009).
Synthesis of Fused Systems : The compound is involved in the synthesis of fused systems like thiazolopyrimidines, demonstrating its versatility in creating complex heterocyclic structures (E. A. Bakhite et al., 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound include H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively.
properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-23(29)20-13-26-27-11-5-6-15(22(20)27)12-25-24(30)31-14-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-4,7-10,13,15,21H,5-6,11-12,14H2,(H,25,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFQWLQPYIPAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=NN2C1)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
2138180-59-1 |
Source


|
| Record name | 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)





![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2469373.png)



